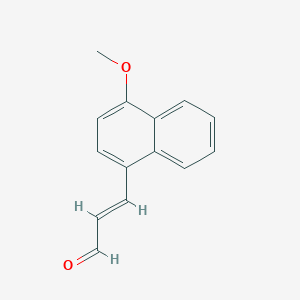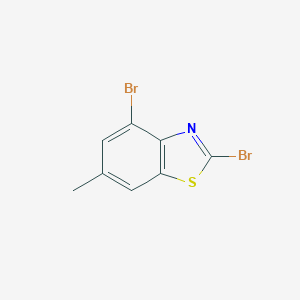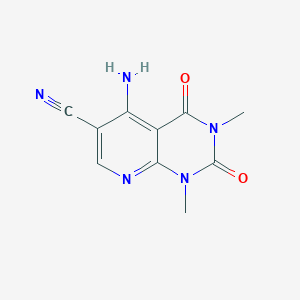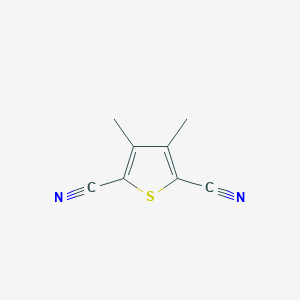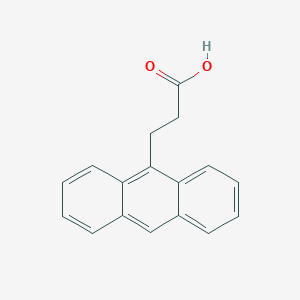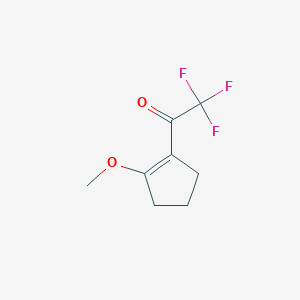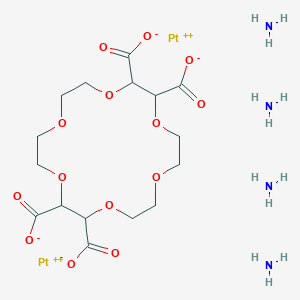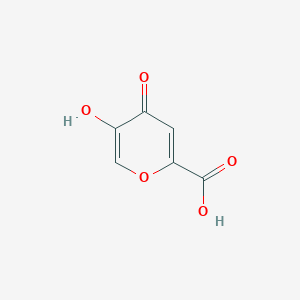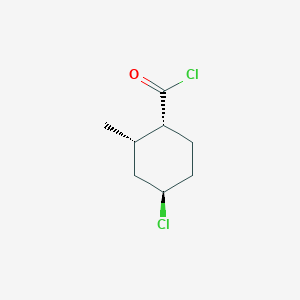
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound that has been used in various applications, including organic synthesis, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) involves the formation of a covalent bond with the target molecule. This covalent bond leads to the inhibition of the target molecule's function, resulting in the desired effect.
Efectos Bioquímicos Y Fisiológicos
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. It has also been shown to have antiviral properties and has been used in the development of antiviral agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) in lab experiments is its versatility. It can be used in various applications, including organic synthesis and pharmaceuticals. However, one of the limitations is its toxicity. It can be harmful if inhaled or ingested and should be handled with care.
Direcciones Futuras
There are several future directions for the use of Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) in scientific research. One direction is the development of new pharmaceuticals using Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) as a key reagent. Another direction is the investigation of its potential as an agrochemical. Additionally, further research can be conducted to explore its potential as a catalyst in organic synthesis reactions.
Conclusion:
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) is a versatile compound that has gained significant attention in the field of scientific research. It has been extensively used in various applications, including organic synthesis, pharmaceuticals, and agrochemicals. Its mechanism of action involves the formation of a covalent bond with the target molecule, leading to the inhibition of the target molecule's function. It has various biochemical and physiological effects, including anti-inflammatory and antiviral properties. While it has several advantages, such as its versatility, it also has limitations, such as its toxicity. There are several future directions for the use of Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) in scientific research, including the development of new pharmaceuticals and exploration of its potential as an agrochemical and catalyst in organic synthesis reactions.
Métodos De Síntesis
The synthesis of Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) involves the reaction of cyclohexanone with thionyl chloride and phosphorus pentachloride. The reaction takes place in the presence of a solvent, such as dichloromethane or chloroform, at a low temperature. The resulting compound is a colorless liquid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) has been extensively used in scientific research for various applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of amides, esters, and ketones. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antiviral agents.
Propiedades
Número CAS |
130422-92-3 |
|---|---|
Nombre del producto |
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)-(9CI) |
Fórmula molecular |
C8H12Cl2O |
Peso molecular |
195.08 g/mol |
Nombre IUPAC |
(1R,2S,4R)-4-chloro-2-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H12Cl2O/c1-5-4-6(9)2-3-7(5)8(10)11/h5-7H,2-4H2,1H3/t5-,6+,7+/m0/s1 |
Clave InChI |
ROBADLDREDEXIA-RRKCRQDMSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](CC[C@H]1C(=O)Cl)Cl |
SMILES |
CC1CC(CCC1C(=O)Cl)Cl |
SMILES canónico |
CC1CC(CCC1C(=O)Cl)Cl |
Sinónimos |
Cyclohexanecarbonyl chloride, 4-chloro-2-methyl-, (1alpha,2alpha,4beta)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



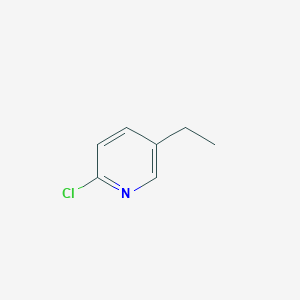
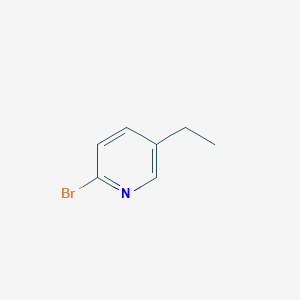
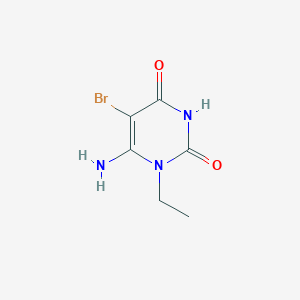
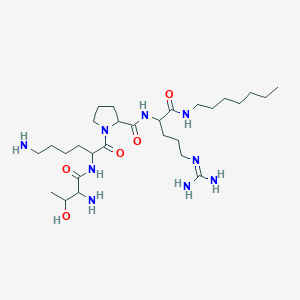
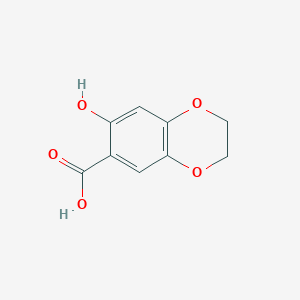
![2,3-Dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B134771.png)
